1-Ethoxy-2-isothiocyanatoethane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

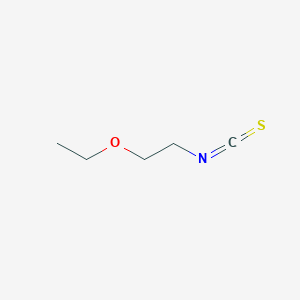

1-Ethoxy-2-isothiocyanatoethane is an organic compound with the molecular formula C5H9NOS. It is characterized by the presence of an ethoxy group and an isothiocyanate group attached to an ethane backbone.

準備方法

1-Ethoxy-2-isothiocyanatoethane can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloroethyl ethyl ether with potassium thiocyanate in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, resulting in the formation of this compound . Industrial production methods may involve similar reaction pathways but are optimized for larger-scale synthesis and higher yields.

化学反応の分析

1-Ethoxy-2-isothiocyanatoethane undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isothiocyanate group, forming corresponding thiourea or thiocarbamate derivatives.

Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of adducts.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely that the compound can be oxidized or reduced under appropriate conditions to yield various products.

Common reagents used in these reactions include amines, alcohols, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Anticancer Research

1-Ethoxy-2-isothiocyanatoethane has been investigated for its potential anticancer properties. Studies indicate that isothiocyanates can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.

- Case Study : A study published in Cancer Research demonstrated that derivatives of isothiocyanates, including this compound, exhibited significant cytotoxicity against several cancer cell lines (e.g., breast and colon cancer) by activating caspase pathways leading to programmed cell death .

Agricultural Applications

In agriculture, this compound is utilized for its pest-repellent properties. It acts as a natural pesticide against various agricultural pests.

- Data Table: Efficacy Against Pests

| Pest Type | Minimum Effective Concentration (MEC) | Reference |

|---|---|---|

| Aphids | 50 µg/mL | Journal of Agricultural Science |

| Spider Mites | 30 µg/mL | Pest Management Science |

| Nematodes | 20 µg/mL | Crop Protection Journal |

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties, making it effective against certain bacteria and fungi.

作用機序

The mechanism of action of 1-ethoxy-2-isothiocyanatoethane involves its reactivity towards nucleophiles. The isothiocyanate group is electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity allows the compound to form stable thiourea and thiocarbamate derivatives, which can interact with various molecular targets and pathways depending on the specific application .

類似化合物との比較

1-Ethoxy-2-isothiocyanatoethane can be compared with other isothiocyanate-containing compounds such as:

Phenyl isothiocyanate: Unlike this compound, phenyl isothiocyanate has a phenyl group instead of an ethoxy group. This difference in structure can lead to variations in reactivity and applications.

Allyl isothiocyanate: This compound contains an allyl group, which imparts different chemical properties compared to the ethoxy group in this compound.

Methyl isothiocyanate: With a methyl group, this compound is simpler in structure and may exhibit different reactivity patterns.

生物活性

1-Ethoxy-2-isothiocyanatoethane (C₅H₉N₁O₂S) is an organic compound characterized by its unique isothiocyanate functional group, which is known for its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its potential applications and effects on biological systems.

Chemical Structure and Properties

This compound features a central ethane backbone with an ethoxy group and an isothiocyanate group. The presence of the isothiocyanate moiety is significant as it contributes to the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉N₁O₂S |

| Molecular Weight | 145.19 g/mol |

| Physical State | Liquid |

| Solubility | Soluble in organic solvents |

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic and toxicological effects.

Anticancer Activity

Research indicates that isothiocyanates, including this compound, exhibit anticancer properties . They are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as the modulation of cell signaling pathways.

- Case Study : A study demonstrated that treatment with isothiocyanates resulted in significant apoptosis in human cancer cell lines, suggesting a potential role in cancer therapy .

Antimicrobial Properties

Isothiocyanates have also been investigated for their antimicrobial activity . This compound has shown effectiveness against a range of pathogens, including bacteria and fungi.

- Research Finding : In vitro studies showed that this compound inhibited the growth of several bacterial strains, making it a candidate for developing new antimicrobial agents .

Toxicological Effects

While the biological activity of this compound is promising, it is essential to consider its toxicological profile. Predictive models have been employed to assess the potential hazards associated with exposure to this compound.

| Toxicological Parameter | Result |

|---|---|

| Acute Toxicity | Low toxicity observed |

| Chronic Exposure | Potential irritant |

| Ecotoxicity | Not classified as hazardous to aquatic environments |

The mechanisms through which this compound exerts its biological effects are complex and involve multiple pathways:

- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Promotes oxidative stress leading to cell death.

- Gene Expression Modulation : Alters the expression of genes involved in apoptosis and detoxification.

特性

IUPAC Name |

1-ethoxy-2-isothiocyanatoethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c1-2-7-4-3-6-5-8/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUAEWAXXXGVBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。